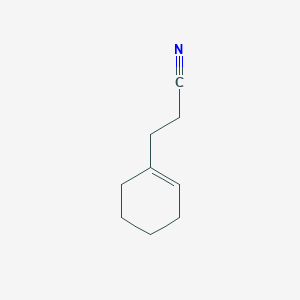

1-Cyclohexene-1-propanenitrile

Description

Structural Classification and Nomenclature Context of 1-Cyclohexene-1-propanenitrile

This compound is classified as a functionalized cycloalkene. Its core structure is a six-membered carbon ring containing one double bond, the cyclohexene (B86901) moiety. This ring is substituted at the C-1 position with a propanenitrile group (-CH₂CH₂C≡N). The presence of the nitrile group, a carbon atom triple-bonded to a nitrogen atom, categorizes the compound as a nitrile.

The systematic IUPAC name for this compound is 3-(cyclohex-1-en-1-yl)propanenitrile. However, it is also known by other synonyms such as this compound and 3-(1-cyclohexenyl)propionitrile. ppor.az The nomenclature highlights the key structural features: the cyclohexene ring and the three-carbon nitrile-terminated chain.

Below is a table summarizing the key structural and identification details for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| CAS Number | 13992-92-2 |

| IUPAC Name | 3-(cyclohex-1-en-1-yl)propanenitrile |

Historical Development and Early Research Trajectories on Cyclohexene-Nitrile Compounds

The historical development of cyclohexene-nitrile compounds is intertwined with the broader history of synthetic organic chemistry. Early research in the 20th century focused on the development of general methods for the formation of carbon-carbon bonds and the introduction of functional groups onto cyclic structures. The synthesis of cyclohexene itself has been known for over a century, with early methods often involving the dehydration of cyclohexanol (B46403) using strong acids like sulfuric or phosphoric acid. researchgate.netnih.gov

The introduction of the nitrile group onto a cyclohexene ring likely emerged from the application of established cyanation reactions. The Kolbe nitrile synthesis, a classic method involving the reaction of an alkyl halide with a metal cyanide, provided a foundational route for the preparation of nitriles. wikipedia.org Another key reaction is the hydrocyanation of alkenes, although this can be challenging for unactivated double bonds.

Early research on functionalized cyclohexenes was often driven by the desire to synthesize natural products and other biologically active molecules. The Diels-Alder reaction, for instance, provided a powerful tool for the construction of the cyclohexene ring with control over stereochemistry. While specific early research trajectories focusing solely on this compound are not well-documented in seminal literature, the groundwork for its synthesis was laid by these broader synthetic advancements. The focus was often on creating a variety of substituted cyclohexenes to explore their chemical reactivity and potential applications.

Current Academic Significance and Identified Research Gaps Pertaining to this compound

The academic significance of this compound and related compounds stems from their potential as versatile building blocks in organic synthesis. The cyclohexene moiety can undergo a variety of transformations, including epoxidation, dihydroxylation, and addition reactions across the double bond. The nitrile group is also highly versatile and can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of more complex nitrogen-containing heterocycles. ppor.az

Recent research on functionalized cyclohexenes has highlighted their importance in medicinal chemistry. Cyclohexene derivatives have been investigated for a wide range of biological activities, including as anti-sepsis agents, and have been found to inhibit the production of nitric oxide and inflammatory cytokines. nih.gov The nitrile group itself is a key pharmacophore in a number of approved drugs, valued for its ability to improve metabolic stability and pharmacokinetic profiles.

Despite the potential of this compound, there are identifiable research gaps. There is a lack of extensive studies on the specific biological activities of this compound. While the broader class of cyclohexene derivatives has shown promise, the unique properties imparted by the propanenitrile side chain have not been fully explored. Furthermore, there is a need for the development of more efficient and stereoselective synthetic routes to this compound and its derivatives. Current synthetic methods may lack the precision required for the synthesis of specific stereoisomers, which can be crucial for biological activity. The exploration of its applications in materials science, for example as a monomer or an additive in polymer synthesis, also remains an underexplored area.

The following table summarizes some of the recent research focus on related functionalized cyclohexenes.

| Research Area | Focus |

| Medicinal Chemistry | Synthesis of cyclohexene derivatives as anti-inflammatory and anti-sepsis agents. nih.gov |

| Synthetic Methodology | Development of novel, efficient, and sustainable methods for the synthesis of functionalized cyclohexenes. nih.gov |

| Materials Science | Use of cyclohexene derivatives in the synthesis of polymers and other advanced materials. |

Scope and Objectives of the Comprehensive Research Outline on this compound

This article aims to provide a focused and scientifically accurate overview of this compound based on the existing scientific literature. The primary objective is to adhere strictly to the outlined sections, providing a detailed yet concise summary of the compound's structural classification, historical context, and current academic standing. The scope is intentionally limited to the chemical and academic aspects of the compound, excluding any discussion of dosage, administration, or adverse effects to maintain a purely chemical and research-oriented focus. The content is structured to build a foundational understanding of this compound for an audience with a background in organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(cyclohexen-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h5H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYDDDNEAMFDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618362 | |

| Record name | 3-(Cyclohex-1-en-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13992-92-2 | |

| Record name | 3-(Cyclohex-1-en-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclohexene 1 Propanenitrile: Strategies and Advances

Retrosynthetic Analysis and Key Synthetic Precursors of 1-Cyclohexene-1-propanenitrile

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. sathyabama.ac.injournalspress.com For this compound, the primary disconnection occurs at the C-C bond between the cyclohexene (B86901) ring and the propanenitrile side chain. This leads to two key synthons: a cyclohexenyl cation and a propanenitrile anion.

The corresponding synthetic equivalents for these synthons would be a cyclohexene derivative with a good leaving group and a nucleophilic source of the propanenitrile group. Alternatively, a disconnection can be envisioned at the C-CN bond, suggesting a precursor with a 3-(1-cyclohexenyl)propyl group that can be converted to the nitrile.

Key synthetic precursors for this compound include:

Cyclohexanone (B45756): A versatile starting material that can be readily converted to various cyclohexene derivatives.

1-Cyclohexene-1-propanol: This alcohol can be synthesized and its hydroxyl group converted to a good leaving group for subsequent nucleophilic substitution with a cyanide source.

1-Cyclohexene-1-carboxylic acid and its derivatives: These can serve as precursors for the propanenitrile side chain through a series of functional group interconversions. chadsprep.comtransformationtutoring.com

The choice of precursor often depends on the desired synthetic route and the availability of reagents.

Direct Cyanation Approaches to the Cyclohexene Ring System

Direct cyanation methods involve the introduction of a nitrile group directly onto the cyclohexene scaffold. These approaches are often sought for their atom economy and potentially shorter synthetic sequences.

Hydrocyanation Reactions for Nitrile Formation

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double bond. wikipedia.org In the context of synthesizing this compound, this would typically involve a precursor like 1-vinylcyclohexene. The reaction is often catalyzed by transition metal complexes, most notably those of nickel. wikipedia.org The process can be highly effective for the production of nitriles from unactivated alkenes on an industrial scale. wikipedia.org However, the high toxicity of HCN necessitates careful handling and has led to the development of safer, cyanide-free alternatives. researchgate.netacs.org

Transition Metal-Catalyzed Cyanation Protocols

Transition metal-catalyzed reactions offer a powerful toolkit for forming C-CN bonds. Palladium, nickel, and copper catalysts are commonly employed for the cyanation of various organic substrates. unipr.itacs.org For the synthesis of this compound, a key strategy would be the cross-coupling of a cyclohexenyl halide or triflate with a cyanide source. ccspublishing.org.cn Challenges in this area include catalyst deactivation by the cyanide ion, which can form stable metal-cyanide complexes. unipr.it To circumvent this, methods using less toxic and more manageable cyanide sources like zinc cyanide (Zn(CN)₂) or organic cyanating agents have been developed. unipr.itorganic-chemistry.org

| Catalyst System | Substrate Type | Cyanide Source | Key Features |

| Palladium/Copper | Vinyl arenes, terminal olefins | Oxazoles (as nitrile equivalents) | Cyanide-free, asymmetric hydrocyanation. researchgate.net |

| Nickel complexes | Alkenes | Hydrogen Cyanide (HCN) | Industrially relevant for unactivated alkenes. wikipedia.org |

| Palladium | Aryl halides | Ethyl nitroacetate/olefin | Cyanide-free formal cyanation. unipr.it |

| Cobalt(III) | Alkenes | N-Cyanosuccinimide | Electrophilic cyanation of C-H bonds. nih.gov |

Radical-Mediated Cyanation Strategies

Radical cyanation presents an alternative pathway for nitrile synthesis, often proceeding under mild conditions. snnu.edu.cn These reactions can involve the generation of a radical at the desired position on the cyclohexene ring, followed by trapping with a cyanide radical source. One approach involves the use of a photoredox catalyst to generate the necessary radical species. nih.gov Copper-catalyzed systems have also been shown to be effective in mediating asymmetric radical cyanation, offering a route to chiral nitriles. snnu.edu.cnosti.gov These methods can be advantageous for substrates that are sensitive to traditional nucleophilic or electrophilic conditions.

Indirect Synthetic Routes via Functional Group Interconversions to this compound

Indirect routes to this compound involve the synthesis of a precursor molecule containing a functional group that can be subsequently converted into the desired nitrile.

Conversion from Carboxylic Acid Derivatives (e.g., Amides, Esters)

A well-established method for synthesizing nitriles is through the dehydration of primary amides. youtube.com In this context, one would first synthesize 1-cyclohexene-1-propanamide. This can be achieved by converting 1-cyclohexene-1-propanoic acid into its corresponding acid chloride, followed by reaction with ammonia. The resulting amide is then treated with a dehydrating agent, such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride, to yield this compound.

Alternatively, esters can be converted to amides, which are then dehydrated to nitriles. The conversion of a carboxylic acid derivative to a nitrile is a common transformation in organic synthesis. transformationtutoring.comlibretexts.org

| Precursor Functional Group | Reagents for Conversion to Nitrile |

| Primary Amide | Thionyl chloride (SOCl₂), Phosphorus pentoxide (P₂O₅), Trifluoroacetic anhydride |

| Carboxylic Acid | 1. Thionyl chloride (SOCl₂), 2. Ammonia (NH₃), 3. Dehydrating agent |

| Ester | 1. Ammonia (NH₃) or amine, 2. Dehydrating agent |

Routes from Aldehydes and Ketones (e.g., Strecker Reaction Variants)

The Strecker synthesis and its variations provide a classical yet effective approach for the formation of α-aminonitriles from aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction typically involves a three-component condensation of a carbonyl compound, an amine (often ammonia), and a cyanide source. wikipedia.orgthieme-connect.de The mechanism proceeds through the initial formation of an imine from the aldehyde or ketone and ammonia. Subsequent nucleophilic addition of the cyanide ion to the imine generates the α-aminonitrile. masterorganicchemistry.comwikipedia.org

While the traditional Strecker reaction yields racemic mixtures of α-amino acids after hydrolysis of the nitrile, modern adaptations have focused on asymmetric synthesis to produce enantiomerically enriched products. wikipedia.org Catalysts play a significant role in the Strecker synthesis, with acids like ammonium (B1175870) chloride often used to facilitate imine formation. studysmarter.co.uk

Table 1: Examples of Strecker Reaction Conditions

| Carbonyl Compound | Amine Source | Cyanide Source | Catalyst/Conditions | Product Type |

| Aldehyde | Ammonia | Hydrogen Cyanide | Acid-catalyzed | α-Aminonitrile |

| Ketone | Primary Amine | Sodium Cyanide | Ammonium Chloride | N-substituted α-aminonitrile |

| Aldehyde | Ammonium Chloride | Potassium Cyanide | Aqueous Acid | α-Amino Acid (after hydrolysis) |

Dehydration of Oximes or Amides for Nitrile Formation

The dehydration of primary amides and aldoximes represents a fundamental and widely utilized strategy for the synthesis of nitriles. rsc.orgorgoreview.comresearchgate.net This transformation involves the removal of a water molecule to form the cyano group.

Dehydration of Amides: Primary amides can be converted to nitriles using a variety of dehydrating agents. rsc.orgorgoreview.com Common reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.com More contemporary methods have introduced milder and more selective reagents. researchgate.netnih.gov The reaction is versatile, accommodating a range of aliphatic and aromatic amides. organic-chemistry.org

Dehydration of Oximes: Aldoximes, which can be prepared from aldehydes, also serve as excellent precursors to nitriles through dehydration. researchgate.nethighfine.com A plethora of reagents can effect this transformation under various conditions. researchgate.netnih.gov For instance, heating an aldoxime in a solvent like N,N-dimethylformamide (DMF) can be sufficient to induce dehydration. researchgate.net Other systems, such as the Burgess reagent, offer mild conditions for this conversion. thieme-connect.com

Table 2: Selected Dehydrating Agents for Nitrile Synthesis

| Precursor | Dehydrating Agent | General Conditions |

| Primary Amide | Phosphorus Pentoxide (P₂O₅) | Heating |

| Primary Amide | Thionyl Chloride (SOCl₂) | Often with a base |

| Primary Amide | Oxalyl chloride/DMSO (Swern conditions) | Mild, often low temperature |

| Aldoxime | Acetic Anhydride | Heating |

| Aldoxime | Burgess Reagent | Mild, neutral conditions |

| Aldoxime | Triphenylphosphine/Iodine | Mild conditions |

Stereochemical Considerations in this compound Synthesis

The synthesis of this compound and its analogues requires careful management of stereochemistry, particularly concerning the placement of the double bond and the creation of chiral centers.

Regioselectivity and Chemoselectivity in Reaction Design

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the context of synthesizing this compound, regioselectivity is crucial for establishing the correct position of the double bond within the cyclohexene ring. masterorganicchemistry.com For instance, in elimination reactions that form the cyclohexene ring, the choice of base and leaving group can influence whether the double bond is formed in conjugation with the propanenitrile side chain or elsewhere in the ring.

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. slideshare.net In a molecule that might contain other reactive sites, such as additional carbonyl groups or hydroxyl groups, a chemoselective synthesis would target the desired functional group for transformation while leaving the others intact. organic-chemistry.orgorganic-chemistry.org For example, when starting with a precursor containing multiple carbonyl groups, a chemoselective reagent would be required to ensure that only the intended carbonyl is converted into the nitrile precursor.

Enantioselective and Diastereoselective Synthesis Approaches for Analogues

For analogues of this compound that contain stereocenters, enantioselective and diastereoselective synthetic methods are paramount.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. iranchembook.ir This is often achieved using chiral catalysts or auxiliaries that guide the reaction to favor one enantiomeric product over the other. researchgate.netacs.org For example, in the synthesis of chiral nitrile-substituted cyclopropanes, engineered myoglobin (B1173299) has been used as a biocatalyst to achieve high enantioselectivity. researchgate.net

Diastereoselective synthesis focuses on controlling the formation of diastereomers, which are stereoisomers that are not mirror images. beilstein-journals.org This is particularly relevant when a molecule has multiple stereocenters. The relative orientation of these centers is controlled by the reaction conditions and the stereochemistry of the starting materials. For example, cascade reactions involving Michael additions have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes using less hazardous materials, improving atom economy, and minimizing waste. researchgate.net

Solvent-Free Reaction Methodologies

One significant approach in green chemistry is the development of solvent-free reaction methodologies . researchgate.net Solvents are a major contributor to chemical waste, and their elimination can lead to cleaner, more efficient, and often faster reactions. organic-chemistry.org For example, the synthesis of nitriles from aldehydes has been achieved under solvent-free conditions using a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as a catalyst, sometimes with microwave irradiation to accelerate the reaction. organic-chemistry.org Similarly, some Thorpe reactions for the synthesis of related cyclic nitriles have been successfully carried out in the absence of a solvent. researchgate.net

Table 3: Comparison of Conventional vs. Solvent-Free Nitrile Synthesis

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

| Solvent Use | High volume of organic solvents | Minimal to no solvent |

| Reaction Time | Can be lengthy | Often reduced, especially with microwave assistance |

| Work-up | Typically involves extraction and solvent removal | Simplified, often just filtration or direct use of product |

| Environmental Impact | Higher due to solvent waste | Lower environmental footprint |

Biocatalytic and Chemoenzymatic Approaches

The synthesis of nitriles, including α,β-unsaturated structures like this compound, is increasingly benefiting from biocatalytic and chemoenzymatic strategies designed to overcome the limitations of traditional chemical methods, such as the use of toxic reagents and harsh reaction conditions. nih.gov While specific enzymatic routes for this compound are not extensively documented, the application of established enzyme classes to its synthesis represents a promising and greener alternative.

A highly viable chemoenzymatic route involves the use of aldoxime dehydratases (Oxd). researchgate.net These heme-containing enzymes catalyze the dehydration of aldoximes to form the corresponding nitriles under mild, aqueous conditions. nih.govebi.ac.uk This approach avoids the direct use of highly toxic cyanide, a common reagent in traditional hydrocyanation reactions. researchgate.net The synthesis would proceed in two steps: first, the chemical condensation of a suitable precursor, 1-cyclohexene-1-propanal (B14602969), with hydroxylamine (B1172632) to form the intermediate 1-cyclohexene-1-propanaldoxime. Second, the enzymatic dehydration of this aldoxime, catalyzed by an aldoxime dehydratase, yields the final product, this compound.

The key advantages of this enzymatic step are high selectivity and operation under benign conditions, which are hallmarks of green chemistry. researchgate.net Aldoxime dehydratases have a broad substrate scope, suggesting their potential applicability to the specific aldoxime precursor of this compound. nih.gov

Table 1: Potential Enzyme Classes for this compound Synthesis

| Enzyme Class | Precursor | Reaction | Key Advantages |

|---|---|---|---|

| Aldoxime Dehydratase (Oxd) | 1-Cyclohexene-1-propanaldoxime | Dehydration | Cyanide-free route, mild aqueous conditions, high selectivity. researchgate.netebi.ac.uk |

| Hydroxynitrile Lyase (HNL) | 1-Cyclohexene-1-propanal | Hydrocyanation | Catalyzes the direct addition of HCN to aldehydes, can be highly enantioselective. nih.gov |

This table illustrates potential biocatalytic approaches based on established enzyme functions for nitrile synthesis.

Another potential, though more direct, biocatalytic method involves hydroxynitrile lyases (HNLs). These enzymes catalyze the addition of hydrogen cyanide (HCN) to aldehydes and ketones. While this method still involves cyanide, the enzymatic control can offer high enantioselectivity and proceeds under milder conditions than non-catalyzed chemical hydrocyanation. nih.gov

Atom Economy and Waste Minimization in this compound Production

A central goal of green chemistry is to design synthetic processes that maximize the incorporation of all materials used into the final product, a concept measured by atom economy. acs.org In the production of this compound, biocatalytic and chemoenzymatic methods offer significant advantages in atom economy and waste minimization compared to traditional synthetic routes.

Traditional multi-step chemical syntheses often involve stoichiometric reagents, protecting groups, and harsh activating agents that generate significant chemical waste. The efficiency of such processes is evaluated using metrics like Atom Economy (AE), E-Factor (environmental factor, measuring the mass ratio of waste to product), and Process Mass Intensity (PMI), which considers all materials used in a process. researchgate.netresearchgate.net

A chemoenzymatic route using aldoxime dehydratase demonstrates superior green metrics. The dehydration of an aldoxime to a nitrile, for example, is an elimination reaction where the only byproduct is water, leading to a very high atom economy. researchgate.net This contrasts sharply with methods like the Sandmeyer reaction or syntheses involving organometallic reagents, which generate substantial inorganic and organic waste.

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, further enhances efficiency and reduces waste. scirp.org A one-pot process for converting 1-cyclohexene-1-propanal to this compound via the aldoxime intermediate would minimize solvent use for extraction and purification, thereby lowering the E-Factor and PMI. researchgate.netscirp.org

Table 2: Comparative Green Chemistry Metrics for Synthesis of a Cyclohexene-based Nitrile

| Metric | Hypothetical Traditional Synthesis | Proposed Chemoenzymatic Synthesis | Advantage of Chemoenzymatic Route |

|---|---|---|---|

| Atom Economy (AE) | Moderate to Low | Very High (>95%) | Maximizes incorporation of starting materials into the product. umich.edu |

| E-Factor | High (>>1) | Low (<1) | Generates significantly less waste per kilogram of product. researchgate.net |

| Key Byproducts | Stoichiometric salts, organic residues | Water | Eliminates hazardous chemical waste streams. researchgate.net |

| Solvent & Energy Use | Often requires harsh solvents and high temperatures | Uses water or benign solvents at mild temperatures | Reduces environmental footprint and operational costs. nordicbiolabs.se |

This table provides an estimated comparison based on data from analogous nitrile syntheses, highlighting the environmental benefits of a chemoenzymatic approach.

Furthermore, the catalysts themselves—the enzymes—are biodegradable and can often be immobilized and reused, contributing to a circular economy model within the chemical production process. nih.gov By designing the synthesis around enzymatic catalysis, the reliance on non-renewable petrochemicals for reagents and energy-intensive purification steps is substantially reduced, aligning with principles of sustainable industrial manufacturing. nephronnitrile.commdpi.com

Advanced Analytical and Spectroscopic Characterization of 1 Cyclohexene 1 Propanenitrile and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula and Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

Electron ionization-mass spectrometry (EI-MS) subjects a molecule to a high-energy electron beam, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule, providing valuable structural information. For cyclic structures like cyclohexene (B86901) derivatives, a retro-Diels-Alder reaction is a common fragmentation pathway, yielding diene and alkene fragments. msu.edu

In the mass spectrum of cyclohexene, the molecular ion peak [M]+ is observed at an m/z of 82. docbrown.info A notable fragment at m/z 67, corresponding to the loss of a methyl radical, often represents the base peak. docbrown.info For 1-propyl-cyclohexene, a derivative of 1-cyclohexene-1-propanenitrile, the molecular weight is 124.2233, and its EI-MS spectrum shows characteristic fragmentation. nist.gov The fragmentation of nitriles often involves the loss of HCN or cleavage adjacent to the CN group.

Table 1: Characteristic EI-MS Fragmentation Data

| Fragment Type | Description |

| Molecular Ion (M+) | Represents the intact ionized molecule. |

| Retro-Diels-Alder | Common in cyclohexene rings, leading to diene and alkene fragments. msu.edu |

| Allylic Cleavage | Fragmentation at the bond allylic to the double bond, leading to a stable allylic cation. gatech.edu |

| Loss of HCN | A characteristic fragmentation for nitriles. |

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are particularly useful for analyzing polar and thermally labile compounds, often producing intact molecular ions with minimal fragmentation. nih.govwikipedia.org

ESI-MS is well-suited for polar molecules and generates multiply charged ions, which is especially useful for large biomolecules. nih.gov For smaller organic molecules like this compound, ESI would likely produce a protonated molecule, [M+H]+. The efficiency of ESI is highest for analytes with ionizable functional groups. nih.gov

APCI-MS is a versatile technique suitable for a wide range of polar and non-polar compounds with molecular weights up to 1500 Da. wikipedia.orgplymouth.ac.uk It involves creating ions at atmospheric pressure through gas-phase ion-molecule reactions. wikipedia.org A study on the ozonolysis of cyclohexene utilized LC/APCI-MS to identify various products, demonstrating its utility for analyzing complex mixtures containing cyclohexene derivatives. nii.ac.jp APCI is often coupled with high-performance liquid chromatography (HPLC) for the analysis of complex samples. wikipedia.org

Table 2: Comparison of ESI-MS and APCI-MS

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ionization from solution phase via a high voltage spray. nih.gov | Gas-phase ionization initiated by a corona discharge. wikipedia.org |

| Analytes | Polar, ionizable compounds, large biomolecules. nih.gov | Polar and non-polar, thermally stable compounds up to 1500 Da. wikipedia.org |

| Fragmentation | Minimal, soft ionization. nih.gov | Generally soft, but can induce some fragmentation. wikipedia.org |

| Solvent | Requires polar, volatile solvents. nih.gov | Compatible with both polar and non-polar solvents. wikipedia.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. uni-regensburg.de

One-dimensional NMR spectra provide fundamental structural information.

¹H NMR: The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. In cyclohexene, the olefinic protons typically appear around δ 5.6-5.7 ppm, while the allylic and aliphatic protons resonate at higher fields. chemicalbook.comdocbrown.info The integration of the signals corresponds to the ratio of protons in each environment. docbrown.info For this compound, the protons of the nitrile-bearing propyl chain would exhibit characteristic shifts and couplings.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments in a molecule. docbrown.info In cyclohexene, the olefinic carbons resonate downfield (around δ 127 ppm), while the sp³ hybridized carbons appear upfield. docbrown.info The carbon of the nitrile group in this compound would have a characteristic chemical shift in the range of δ 115-125 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atom in the nitrile group. The chemical shift of the nitrogen would confirm the presence of the nitrile functional group and provide insight into its electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexene Ring | ||

| C1 (quaternary) | - | ~135 |

| C2 (olefinic) | ~5.8 (t) | ~125 |

| C3, C6 (allylic) | ~2.0 (m) | ~25, ~28 |

| C4, C5 (aliphatic) | ~1.6 (m) | ~22, ~23 |

| Propanenitrile Chain | ||

| α-CH₂ | ~2.3 (t) | ~20 |

| β-CH₂ | ~2.4 (t) | ~17 |

| CN | - | ~119 |

Note: These are approximate values and can be influenced by solvent and other factors. The multiplicity (e.g., t for triplet, m for multiplet) is also predicted.

Two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and stereochemistry of a molecule. docbrown.info

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds (H-C-H or H-C-C-H). libretexts.org It is invaluable for tracing out the spin systems within a molecule, such as the protons within the cyclohexene ring and the propanenitrile side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH coupling). youtube.com This allows for the unambiguous assignment of proton and carbon signals, for instance, matching the olefinic proton signal to the corresponding olefinic carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.com This is crucial for connecting different spin systems and identifying quaternary carbons. For example, an HMBC experiment on this compound would show a correlation between the allylic protons on the cyclohexene ring and the quaternary carbon of the double bond. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their through-bond connectivity. youtube.com This is particularly useful for determining stereochemistry, such as the relative orientation of substituents on the cyclohexene ring. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. nii.ac.jp

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-intensity peak around 2250 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. utdallas.edu The C=C stretch of the cyclohexene ring would appear around 1650 cm⁻¹, and the =C-H stretch would be observed just above 3000 cm⁻¹. docbrown.infopressbooks.pub The C-H stretching vibrations of the aliphatic portions of the molecule would be seen just below 3000 cm⁻¹. pressbooks.pub

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C≡N stretching vibrations, which are often strong in Raman spectra, would be readily identifiable.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| Alkene (=C-H) | Stretch | > 3000 | Medium |

| Alkane (C-H) | Stretch | < 3000 | Strong |

| Nitrile (C≡N) | Stretch | ~2250 | Sharp, Medium |

| Alkene (C=C) | Stretch | ~1650 | Medium |

Characteristic Absorption Bands of Nitrile and Cyclohexene Moieties

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the key functional groups within this compound: the nitrile (C≡N) and the cyclohexene (C=C) moieties.

The nitrile group is particularly easy to identify in an IR spectrum due to its sharp and intense absorption band in a relatively uncongested region of the spectrum. spectroscopyonline.com This stretching vibration typically appears in the range of 2260-2220 cm⁻¹. For saturated aliphatic nitriles, the band is found between 2260 and 2240 cm⁻¹. spectroscopyonline.com The carbon-nitrogen triple bond is quite polar, and stretching this bond results in a significant change in the dipole moment, leading to a strong IR absorption. spectroscopyonline.com In Raman spectroscopy, the nitrile group also shows a distinct vibrational mode around 2100-2300 cm⁻¹, which is sensitive to the surrounding molecular environment. researchgate.net

The cyclohexene moiety possesses a carbon-carbon double bond (C=C), which gives rise to a characteristic stretching vibration in the IR spectrum. This C=C stretching absorption is typically found in the range of 1680 to 1640 cm⁻¹. openstax.org For cyclohexene itself, a characteristic absorption peak for the C=C stretch is observed around 1640 cm⁻¹. docbrown.info Alkenes also display characteristic =C-H out-of-plane bending absorptions between 700 and 1000 cm⁻¹. pressbooks.pub The Raman spectrum of liquid cyclohexene shows prominent peaks attributed to C-H stretching modes at approximately 2865, 2916, and 2940 cm⁻¹. acs.org

For a structurally similar compound, 4-Ethylcyclohex-1-ene-1-carbonitrile, the nitrile group exhibits a sharp absorption band near 2204 cm⁻¹, and the cyclohexene C=C stretch appears around 1645 cm⁻¹. These values provide a close approximation for the expected absorption bands in this compound.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Moiety | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|---|

| Nitrile | -C≡N | IR | ~2245 | Sharp, Strong | spectroscopyonline.com |

| Cyclohexene | >C=C< | IR | ~1650 | Medium | openstax.orgdocbrown.info |

| Vinylic C-H | =C-H | IR | ~3030 | Weak-Medium | pressbooks.pub |

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for the conformational analysis of cyclic and heterocyclic compounds. vu.lt The cyclohexene ring in this compound adopts a half-chair conformation. acs.org The substituents on the ring can exist in different spatial orientations, leading to various conformers.

The study of these conformers often involves a combination of vibrational spectroscopy and quantum chemical calculations. vu.lt The stability and vibrational frequencies of different conformers, such as those with the propanenitrile group in an axial or equatorial-like position relative to the ring, can be modeled. The energy differences between these conformers are often small, and multiple conformations may coexist at room temperature. youtube.com In steroid hormones containing a cyclohexene ring, the ring has been observed to adopt its most stable conformation. nih.gov The analysis of the vibrational spectra, particularly in the fingerprint region (1500-400 cm⁻¹), can help in identifying the predominant conformer in a sample. openstax.org

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and identifying any related impurities.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. shimadzu.com The sample is vaporized and separated into its components as it passes through a capillary column. etamu.edu

A Flame Ionization Detector (FID) is a common choice for quantitative analysis. The FID is highly sensitive to organic compounds and provides a response that is proportional to the number of carbon atoms in the analyte, allowing for accurate quantification when calibrated. scioninstruments.com It is widely used in various fields, including environmental and petrochemical analysis. scioninstruments.com

A Mass Spectrometer (MS) detector provides both quantitative and qualitative information. shimadzu.com As components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification by comparing it to spectral libraries or through interpretation. etamu.edu The combination, known as GC-MS, is a powerful tool for identifying unknown compounds in a mixture. shimadzu.com For instance, GC-MS has been used to identify the various oxidation products of cyclohexene, such as cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one. researchgate.net

Table 2: GC Parameters for Analysis of Cyclohexene Derivatives

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Column | DB-heavyWax or similar polar column | Separation of analytes | nih.gov |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the sample | etamu.edu |

| Injector Temperature | ~250 °C | Vaporization of the sample | nih.gov |

| Detector | FID or MS | Detection and quantification/identification | shimadzu.comscioninstruments.com |

Liquid Chromatography (LC) Techniques (e.g., HPLC for Quantitative Analysis)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including nitriles. journals.co.zajasco-global.com For a compound like this compound, a reversed-phase HPLC method would typically be employed. sielc.com

In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comoup.com Detection is commonly performed using a UV detector, as the cyclohexene moiety will have some UV absorbance. oup.com For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions. jasco-global.com The internal standard method can also be used to improve accuracy by correcting for variations in injection volume. jasco-global.com HPLC methods can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. nih.gov

Hyphenated Techniques: GC-MS/MS, LC-MS/MS for Trace Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for trace analysis and impurity profiling in pharmaceuticals and other chemical products. ijprdjournal.com

LC-MS/MS is a cornerstone of modern pharmaceutical impurity profiling. chimia.chchemass.si It combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by tandem mass spectrometry. metfop.edu.in This technique is crucial for detecting and identifying impurities that may be present at very low levels (e.g., below 0.1%). chimia.chchemass.si LC-MS/MS can be used to identify reaction byproducts, degradation products, and other potential impurities in the this compound product. chimia.ch The structural elucidation of unknown impurities often involves analyzing the fragmentation patterns generated in the MS/MS experiment. chimia.ch

X-ray Diffraction Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single crystal of the compound. nih.gov The resulting diffraction pattern of spots is used to calculate an electron density map, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision. libretexts.orgnih.gov

For this compound, this technique would be applicable if the compound can be obtained as a suitable single crystal. The first and often most challenging step is growing a crystal of sufficient size and quality. wikipedia.org If successful, the analysis would provide unambiguous proof of the molecular structure, including the conformation of the cyclohexene ring and the geometry of the propanenitrile substituent in the solid state. The relative configurations of isomers of related cyclohexene derivatives have been successfully determined using X-ray crystallography. arkat-usa.org

As of the current literature survey, a specific crystal structure determination for this compound has not been reported in the searched databases. However, the technique has been widely applied to characterize numerous nitrile-containing organic compounds and cyclohexene derivatives, demonstrating its feasibility for this molecule should a suitable crystal be obtained. jhu.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Ethylcyclohex-1-ene-1-carbonitrile |

| Acetonitrile |

| Methanol |

| Cyclohexene |

| Cyclohexene oxide |

| 2-Cyclohexen-1-ol |

Spectrophotometric and Potentiometric Methods for Quantitative Analysis

The quantitative analysis of this compound and related nitrile-containing derivatives can be effectively achieved through various analytical techniques. Among these, spectrophotometric and potentiometric methods offer distinct advantages in terms of sensitivity, selectivity, and applicability. While direct spectrophotometry is limited by the compound's inherent spectroscopic properties, indirect colorimetric methods can be developed. Potentiometry, utilizing ion-selective electrodes (ISEs), presents a direct and highly selective approach for the determination of such compounds.

Spectrophotometric Analysis

Direct ultraviolet-visible (UV-Vis) spectrophotometry is generally not a suitable method for the quantitative analysis of simple cycloaliphatic nitriles like this compound. The carbon-nitrogen triple bond (C≡N) in unconjugated nitriles exhibits weak absorption bands that occur in the far UV region (below 200 nm), an area of the spectrum where solvents, atmospheric components, and other common organic molecules also absorb strongly, making accurate quantification impractical libretexts.org.

To overcome this limitation, indirect spectrophotometric (colorimetric) methods can be developed. These methods are based on the chemical conversion of the non-absorbing nitrile into a derivative that possesses a strong chromophore, which absorbs light in the visible or near-UV region of the spectrum. A general workflow for such an analysis involves two key steps:

Derivatization: The nitrile functional group is reacted to form a new compound with significant absorbance at a specific wavelength (λmax). A common strategy involves the hydrolysis of the nitrile to a carboxylic acid or an amide, or its reduction to a primary amine. These resulting functional groups can then be reacted with a chromogenic reagent to produce a stable, colored product. For instance, primary amines can be derivatized using reagents like sodium nitroprusside after conversion to a Schiff base to yield a colored complex suitable for spectrophotometric measurement ncl.res.in. Another approach involves the reaction of aliphatic nitriles with alkaline hydrogen peroxide, which can be adapted for colorimetric quantification acs.org.

Quantification: The absorbance of the colored solution is measured at the λmax of the derivative. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its measured absorbance onto the calibration curve testronixinstruments.comjuniperpublishers.com.

The table below outlines the parameters for a hypothetical indirect colorimetric method for the quantification of a cycloaliphatic nitrile.

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Principle | Indirect analysis following chemical derivatization to form a chromophore. | Reduction of nitrile to amine, followed by color-forming reaction. |

| Derivatization Reagent | Reagent that reacts with the analyte or its derivative to produce color. | Sodium Nitroprusside (for the amine derivative). |

| Reaction Conditions | Optimized pH, temperature, and time for the derivatization reaction. | Alkaline pH (e.g., 8-11), room temperature, 10-15 min incubation ncl.res.in. |

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the colored product shows the highest absorbance. | ~550 nm for the amine-nitroprusside complex ncl.res.in. |

| Calibration Range | The range of concentrations over which the Beer-Lambert law is obeyed. | e.g., 0.1 - 2.0 mg/mL. |

| Instrumentation | Device used to measure the absorbance of the colored solution. | UV-Vis Spectrophotometer testronixinstruments.com. |

Potentiometric Analysis

Potentiometry offers a powerful, selective, and direct method for the quantitative determination of organic nitriles without the need for chemical derivatization. The technique relies on the use of an ion-selective electrode (ISE) that generates an electrical potential in response to the activity of the target nitrile compound in a solution wikipedia.orgdwyeromega.com. The potential of the ISE is measured against a stable reference electrode, and this potential difference is logarithmically related to the analyte's concentration as described by the Nernst equation horiba.com.

Research has demonstrated the development of highly selective potentiometric sensors for nitrile determination electrochemsci.orgresearchgate.net. These sensors are typically constructed from a poly(vinyl chloride) (PVC) matrix, which is impregnated with a plasticizer and a specific ionophore. The ionophore is a molecule designed to selectively bind to the target ion or functional group—in this case, the nitrile group.

Key components and findings from research on nitrile-selective electrodes include:

Membrane Composition: Successful sensors have been fabricated using a PVC matrix plasticized with o-nitrophenyloctylether (o-NPOE). The crucial component is the ionophore, for which various complex molecules such as ruthenium(II)-bipyridyl complexes containing a nitrile ligand or calixarene (B151959) derivatives have shown high affinity and selectivity for nitrile compounds researchgate.netresearchgate.net.

Principle of Operation: When the electrode is immersed in a sample solution, the nitrile molecules partition into the membrane and selectively interact with the ionophore. This interaction at the membrane-solution interface generates a potential difference. The magnitude of this potential is measured and correlates directly with the concentration of the nitrile in the sample.

Performance Characteristics: These sensors exhibit excellent analytical performance. Studies report a Nernstian or near-Nernstian response, with slopes typically ranging from 55 to 57 mV per decade change in concentration for monovalent species researchgate.net. They operate over a wide linear concentration range, often from 1.0 × 10⁻⁵ to 1.0 × 10⁻² mol L⁻¹, and achieve low detection limits, on the order of 10⁻⁵ mol L⁻¹ electrochemsci.orgresearchgate.net. Furthermore, these electrodes demonstrate fast response times (typically under 15 seconds) and long-term stability, remaining functional for several months electrochemsci.org.

The performance characteristics of a typical PVC membrane-based nitrile-selective electrode are summarized in the interactive table below.

| Performance Parameter | Typical Value/Range | Reference |

|---|---|---|

| Sensor Type | PVC Membrane Ion-Selective Electrode | electrochemsci.orgresearchgate.net |

| Linear Concentration Range | 1.0 × 10⁻⁵ – 1.0 × 10⁻² mol L⁻¹ | researchgate.net |

| Nernstian Slope | 55.1 to 57.0 mV/decade | researchgate.net |

| Limit of Detection | 5.0 × 10⁻⁵ to 7.0 × 10⁻⁵ mol L⁻¹ | researchgate.net |

| Response Time | < 15 seconds | electrochemsci.org |

| Optimal pH | 12 | electrochemsci.orgresearchgate.net |

| Lifetime | > 120 days | electrochemsci.org |

Theoretical and Computational Chemistry of 1 Cyclohexene 1 Propanenitrile

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-Cyclohexene-1-propanenitrile at the atomic and electronic levels. These studies reveal the distribution of electrons within the molecule and the nature of the chemical bonds, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.mewikipedia.org The energies and shapes of these orbitals determine how a molecule will interact with other reactants. In the context of this compound, the HOMO is typically associated with the electron-rich π-system of the cyclohexene (B86901) ring, making it nucleophilic. Conversely, the LUMO is associated with the electron-deficient regions, rendering it electrophilic.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. eurjchem.com For this compound, FMO theory can be used to predict its behavior in various reactions, such as cycloadditions and electrophilic additions. For instance, in a Diels-Alder reaction where this compound acts as the dienophile, the interaction between its LUMO and the HOMO of a diene would be the key orbital interaction governing the reaction's feasibility and stereochemical outcome. fiveable.memsu.edu

| Orbital | Conceptual Role | Predicted Reactivity for this compound |

| HOMO | Nucleophilic/Electron Donating | Site for electrophilic attack, likely at the C=C double bond. |

| LUMO | Electrophilic/Electron Accepting | Site for nucleophilic attack, potentially at the nitrile carbon or the double bond. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized bond orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds. wikipedia.org This analysis offers quantitative insights into electron density distribution, hybridization, and delocalization effects. wikipedia.orgyoutube.com

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. researchgate.net DFT calculations are used to determine the molecule's most stable three-dimensional structure (geometrical optimization) and its energetic properties.

By minimizing the energy of the molecule with respect to the positions of its atoms, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net This information is crucial for understanding the molecule's shape and steric properties. Energetic properties that can be calculated include the total electronic energy, enthalpy of formation, and Gibbs free energy, which are fundamental for assessing the molecule's stability and the thermodynamics of reactions it may undergo. researchgate.net

Calculation of Reaction Barriers and Transition States

A significant application of DFT is the investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can be used to locate transition states, which are the high-energy structures that connect reactants and products. nih.gov The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a key determinant of the reaction rate. nih.gov

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can elucidate the step-by-step mechanism. For example, in a hypothetical addition reaction to the double bond, DFT could be used to model the approach of a reagent, identify the transition state structure, and calculate the activation energy for the reaction. This allows for a comparison of different possible reaction pathways and a prediction of the most likely one. unimib.it

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can also predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model and interpretation of the spectra. researchgate.net

NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors of the atoms in the molecule, which can be converted into the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectra. docbrown.info This allows for the assignment of peaks in the experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.

IR Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, DFT can generate a theoretical Infrared (IR) spectrum. researchgate.net This is useful for identifying the characteristic vibrational modes of the molecule, such as the C=C stretch of the cyclohexene ring and the C≡N stretch of the nitrile group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. researchgate.net This provides insight into the electronic transitions occurring within the molecule upon absorption of light.

| Spectroscopic Technique | Predicted Property | Structural Insight from this compound |

| NMR | Chemical Shifts | Electronic environment of individual hydrogen and carbon atoms. |

| IR | Vibrational Frequencies | Presence of functional groups (C=C, C≡N). |

| UV-Vis (TD-DFT) | Excitation Energies | Electronic transitions, often involving the π-systems. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanical methods are excellent for studying the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. easychair.orgmdpi.com

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic positions. By solving Newton's equations of motion, the trajectory of the atoms can be simulated over time. researchgate.net For this compound, MD simulations can be used to explore its conformational space. The cyclohexene ring can exist in different conformations, such as the half-chair, and the propanenitrile side chain can rotate around the C-C single bonds. MD simulations can reveal the relative stabilities of these different conformers and the energy barriers between them. stackexchange.com

Cheminformatics Approaches for Analog Design and Property Prediction of this compound

The design of novel analogs of this compound with optimized properties is a key objective in medicinal chemistry and materials science. Cheminformatics provides a powerful suite of computational tools to guide this process, enabling the prediction of molecular properties and the rational design of new chemical entities. These in silico methods significantly reduce the time and cost associated with the synthesis and experimental testing of new compounds by prioritizing candidates with a higher probability of success.

Quantitative Structure-Activity Relationship (QSAR) modeling is a fundamental cheminformatics technique used to develop mathematical relationships between the structural features of molecules and their biological activities or physicochemical properties. jocpr.comwikipedia.orgfiveable.menih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the key molecular descriptors that correlate with the observed outcomes. Once validated, a QSAR model can be used to predict the activity of novel, untested compounds. wikipedia.org

For this compound, a QSAR study would typically involve the generation of a series of analogs by modifying specific structural features, such as the cyclohexene ring, the propyl linker, or the nitrile group. For each analog, a set of molecular descriptors would be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of bonds, rings, and branches.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common example.

By correlating these descriptors with a measured biological activity (e.g., inhibitory concentration against a specific enzyme), a predictive QSAR model can be constructed. The following table illustrates a hypothetical set of analogs of this compound and their predicted activities based on a fictional QSAR model.

| Analog | Modification | Predicted Activity (IC50, µM) | Key Descriptors Influencing Prediction |

| 1 | Parent Compound | 10.5 | Baseline |

| 2 | 4-Methylcyclohexene | 8.2 | Increased Lipophilicity (logP) |

| 3 | 2-Fluorocyclohexene | 15.1 | Altered Electronic Distribution (HOMO/LUMO) |

| 4 | Butanenitrile linker | 12.8 | Increased Molecular Size and Flexibility |

| 5 | Propenenitrile linker | 7.5 | Increased Rigidity and Planarity |

| 6 | Phenyl substitution on cyclohexene | 5.3 | Increased Aromaticity and Polarizability nih.gov |

This table is for illustrative purposes and the data is not derived from experimental results.

Pharmacophore modeling is another crucial technique in analog design. nih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and charged groups. The nitrile group in this compound, for instance, can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, making it a key pharmacophoric feature. nih.gov

A hypothetical pharmacophore model for a target interacting with this compound might include:

A hydrophobic feature corresponding to the cyclohexene ring.

A hydrogen bond acceptor feature from the nitrile nitrogen.

An exclusion volume to define the space occupied by the molecule.

This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric requirements, thus having a higher likelihood of being active.

Finally, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical application of cheminformatics in drug discovery. nih.govnih.gov In silico ADMET models can predict various properties, such as aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.govnih.govcsmres.co.uk Early assessment of these properties helps to identify and eliminate compounds with unfavorable pharmacokinetic or safety profiles, saving significant resources.

The following table presents a hypothetical ADMET profile for this compound and a designed analog, predicted using in silico tools.

| Property | This compound | Analog 6 (Phenyl-substituted) | Desired Range/Outcome |

| Aqueous Solubility (logS) | -2.5 | -3.1 | > -4 |

| Human Intestinal Absorption (%) | 92 | 88 | High (>80%) |

| Blood-Brain Barrier Permeation | High | Moderate | Target-dependent |

| CYP2D6 Inhibition | Low Risk | Moderate Risk | Low Risk |

| hERG Inhibition | Low Risk | Low Risk | Low Risk |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |

This table is for illustrative purposes and the data is not derived from experimental results.

Through the integrated application of QSAR, pharmacophore modeling, and ADMET prediction, cheminformatics provides a robust framework for the intelligent design of this compound analogs with tailored properties for specific applications. nih.gov These computational approaches streamline the discovery process, enabling a more focused and efficient exploration of chemical space. kg.ac.rs

Applications of 1 Cyclohexene 1 Propanenitrile As a Versatile Chemical Intermediate

Role as a Key Intermediate in Complex Organic Synthesis

1-Cyclohexene-1-propanenitrile serves as a foundational molecule in the synthesis of intricate chemical structures. Its inherent reactivity allows for its incorporation into a wide array of more complex compounds.

The structural characteristics of this compound position it as a valuable building block for creating advanced molecular architectures. While acrylonitrile (B1666552) is a well-known monomer, the functionalized cyclic structure of this compound offers pathways to specialty polymers with unique properties. igtpan.com The nitrile group can be polymerized or copolymerized, a reaction that generally imparts hardness, as well as improved resistance to oils, chemicals, and heat in the resulting polymer. igtpan.com

Furthermore, the cyclohexene (B86901) ring can be functionalized to create complex ligands for catalysis. The synthesis of chiral bisoxazoline–copper(I) complexes, for example, is used to catalyze reactions on cyclohexene rings, indicating the potential for creating sophisticated catalytic molecules from such precursors. researchgate.net The dual reactive sites on the molecule allow for its use in creating photocurable compositions, where it can be incorporated into a polymer backbone that is cured by a photobase generator. googleapis.com The creation of such polymers and ligands relies on the strategic manipulation of the nitrile and alkene functional groups, as detailed in the hypothetical pathway below.

Table 1: Hypothetical Synthetic Pathway to a Specialty Polymer Monomer

| Step | Reaction | Reagents & Conditions | Resulting Functional Group |

|---|---|---|---|

| 1 | Epoxidation | m-CPBA (meta-Chloroperoxybenzoic acid) | Epoxide ring on cyclohexene |

| 2 | Ring-opening | Azide source (e.g., NaN₃) | Azido alcohol |

| 3 | Reduction of Azide | H₂, Pd/C | Amino alcohol |

The synthesis of modern agrochemicals, including fungicides and herbicides, often involves complex heterocyclic structures built from versatile intermediates. evonik.comgoogle.com Phenylacetonitrile derivatives are key starting materials for a class of potent agricultural fungicides. acs.org For instance, the fungicide myclobutanil, α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile, was developed from such precursors. acs.org

This compound can serve as a direct precursor to analogous agrochemicals. Patents have been filed for herbicides that include cyclohexane-1-propanenitrile derivatives as the active substance. google.com A plausible synthetic route to a hypothetical triazole-based fungicide, starting from this compound, would involve the alkylation of the carbon atom adjacent to the nitrile group, followed by the introduction of a heterocyclic moiety.

Table 2: Plausible Synthetic Pathway to a Hypothetical Fungicide

| Step | Description | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | α-Alkylation | This compound | 1. LDA (Lithium diisopropylamide) 2. Butyl bromide | 2-(cyclohex-1-en-1-yl)hexanenitrile |

| 2 | Bromination | 2-(cyclohex-1-en-1-yl)hexanenitrile | NBS (N-Bromosuccinimide) | 2-(1-bromocyclohex-2-en-1-yl)hexanenitrile |

In the flavor and fragrance industry, there is a continuous demand for new compounds to create novel scents. epo.orgindustrialchemicals.gov.au While this compound itself is not typically used directly as a fragrance, its derivatives, particularly the corresponding esters and aldehydes, are valuable perfuming ingredients. google.comgoogle.com Patents describe the use of 3-(cyclohex-1-en-1-yl)propionates for enhancing or modifying the fragrance of perfumes, personal care products, and for counteracting malodors. google.comgoogle.com

The synthetic pathway from this compound to these valuable fragrance compounds involves the chemical transformation of the nitrile functional group. The nitrile can be hydrolyzed to a carboxylic acid, which is then esterified, or it can be reduced to an aldehyde.

Table 3: Synthetic Pathways to Fragrance Components

| Pathway | Reaction Sequence | Reagents | Final Product Class | Patented Use |

|---|---|---|---|---|

| A: To Ester | 1. Nitrile Hydrolysis 2. Esterification | 1. H₂SO₄, H₂O, heat 2. Alcohol (e.g., ethanol), acid catalyst | 3-(cyclohex-1-en-1-yl)propionates | Perfume compositions google.comgoogle.com |

Utilization in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. mdpi.comnih.gov Cascade reactions, similarly, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org

The structure of this compound, with its two distinct reactive centers—the alkene and the nitrile—makes it an ideal substrate for designing such efficient reactions. The presence of both functionalities allows for sequential or cascade reaction sequences to build complex molecular scaffolds. For example, a hypothetical cascade could be initiated by an electrophilic addition to the double bond, creating a carbocationic intermediate that is then trapped intramolecularly by the nitrile nitrogen, leading to a bicyclic product after hydrolysis. While specific MCRs involving this compound are not extensively documented, its potential is clear from studies on related molecules in MCRs for synthesizing biologically active compounds. mdpi.comrug.nl

Applications in Green Solvents and Novel Reaction Media Development

The principles of green chemistry encourage the use of environmentally benign solvents and the development of reaction processes that minimize waste. rsc.orgwhiterose.ac.uk While this compound is not itself a green solvent, its synthesis and subsequent reactions are subjects of development within the context of green chemistry. Research has focused on creating one-pot syntheses for related compounds like cyclohexanecarbonitrile, utilizing safer solvents like methanol (B129727) and developing processes where by-products are non-toxic and solvents can be recycled. scirp.org

The development of novel reaction media, such as ionic liquids or deep eutectic solvents, provides new avenues for synthesizing and utilizing intermediates like this compound. gaspublishers.commdpi.com These alternative media can enhance reaction rates and selectivity while simplifying product separation and catalyst recycling. rsc.org For instance, the hydrocyanation of alkenes, a key reaction type, is being re-evaluated to use transfer hydrocyanation methods that avoid the direct use of highly toxic hydrogen cyanide by employing a nitrile as a cyanide shuttle molecule. researchgate.net Such innovations in reaction media and processes contribute to the sustainable production and application of valuable chemical intermediates.

Patent Landscape and Industrial Synthesis Routes (focused on chemical processes)

The patent landscape for compounds related to this compound reflects its utility in several commercial sectors. Numerous patents have been granted for its derivatives and their applications, particularly in the fields of agrochemicals and fragrances.

Agrochemicals : Patents cover herbicide formulations containing cyclohexane-1-propanenitrile derivatives as the active ingredient. google.com Other patents detail the synthesis of fungicidal compounds derived from similar nitrile precursors. acs.orgjustia.com

Fragrances : A significant number of patents protect the use of 3-(cyclohex-1-en-1-yl)propionates and related propanal derivatives as fragrance components in a wide range of consumer products. google.comgoogle.comgoogle.com

The industrial synthesis of this compound is not publicly detailed, but plausible routes can be constructed based on established chemical processes and available starting materials. A common industrial feedstock is cyclohexanone (B45756), which is produced on a large scale via phenol (B47542) hydrogenation or cyclohexane (B81311) oxidation. researchgate.net A likely industrial process would involve a multi-step, one-pot reaction starting from cyclohexanone to minimize costs and improve efficiency, similar to green-evaluated methods for cyclohexanecarbonitrile. scirp.org

Table 4: Plausible Industrial Synthesis Route from Cyclohexanone

| Step | Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Cyclohexanone, Cyanoacetic acid | Base catalyst (e.g., piperidine), Toluene, Dean-Stark trap | 2-cyano-2-cyclohexylideneacetic acid |

| 2 | Decarboxylation | 2-cyano-2-cyclohexylideneacetic acid | Heat | Cyclohexylideneacetonitrile |

| 3 | Michael Addition | Cyclohexylideneacetonitrile, Malonic ester anion | Base (e.g., NaOEt) | Diethyl 2-(1-cyanocyclohexyl)malonate |

| 4 | Hydrolysis & Decarboxylation | Diethyl 2-(1-cyanocyclohexyl)malonate | Acid (e.g., H₂SO₄), heat | Cyclohexylpropanenitrile |

This proposed route leverages common, scalable chemical transformations to convert a readily available industrial chemical into the target versatile intermediate.

Future Research Directions and Emerging Paradigms in 1 Cyclohexene 1 Propanenitrile Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Synthesis

The synthesis of 1-cyclohexene-1-propanenitrile and related α,β-unsaturated nitriles is a focal point for the development of advanced catalytic systems. Current research aims to move beyond traditional methods, which can be inefficient or require harsh conditions, toward more sustainable and atom-economical protocols.

A key area of development is the design of novel catalysts that offer high activity and selectivity. researchgate.net For instance, the use of palladium(II)/magnesium-lanthanum mixed oxides has shown promise as a reusable catalyst for the cyanation of aromatic C-H bonds, suggesting potential applicability to cyclohexene (B86901) systems. researchgate.net The development of supported ionic liquid phase (SILP) catalysis, where a thin film of an ionic liquid containing a dissolved catalyst is coated onto a solid support, offers advantages such as high catalyst concentration at the reaction interface and ease of product separation. researchgate.net Furthermore, enzyme-based catalysis, such as the use of engineered myoglobin (B1173299) for carbene transfer reactions, presents a green and highly stereoselective route to nitrile-substituted cyclopropanes, which could be adapted for the synthesis of complex derivatives from this compound precursors. researchgate.net

Future efforts will likely concentrate on:

Heterogeneous Catalysis: Developing robust and recyclable solid catalysts to simplify purification processes and reduce waste. researchgate.netresearchgate.net

Biocatalysis: Harnessing enzymes to perform highly selective and environmentally benign syntheses under mild conditions. researchgate.net

Photocatalysis: Utilizing light-driven reactions to enable novel transformations and reduce the reliance on thermal energy. acs.org

Multicomponent Reactions (MCRs): Designing catalytic systems that facilitate the one-pot synthesis of complex molecules from simple starting materials, thereby increasing efficiency and reducing the number of synthetic steps. mdpi.commdpi.com

These advancements are crucial for making the synthesis of this compound and its analogs more practical and scalable for various applications.

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

The unique structural features of this compound, namely the α,β-unsaturated nitrile moiety, provide a rich platform for exploring novel chemical reactivity. The conjugated system allows for a variety of addition reactions, while the nitrile group itself can be transformed into numerous other functionalities.